molecular formula C22H40FN5O3Si2 B13351441 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine

9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine

Cat. No.: B13351441
M. Wt: 497.8 g/mol
InChI Key: GYZBEHWYBXJHJX-MXHNKVEKSA-N
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Description

The compound 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine is a complex organic molecule It features a purine base attached to a fluorinated tetrahydrofuran ring, which is further modified with tert-butyldimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of reactions, including fluorination and protection of hydroxyl groups with tert-butyldimethylsilyl groups.

    Attachment of the Purine Base: The purine base is then attached to the tetrahydrofuran ring through nucleophilic substitution reactions.

    Final Modifications: The final steps involve deprotection and purification to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the purine base or the tetrahydrofuran ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the purine base or the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 9-((2R,3R,4R,5R)-4-Hydroxy-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine
  • 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-hydroxymethyl-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine

Uniqueness

The uniqueness of 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine lies in its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H40FN5O3Si2

Molecular Weight

497.8 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]purin-6-amine

InChI

InChI=1S/C22H40FN5O3Si2/c1-21(2,3)32(7,8)29-11-14-17(31-33(9,10)22(4,5)6)15(23)20(30-14)28-13-27-16-18(24)25-12-26-19(16)28/h12-15,17,20H,11H2,1-10H3,(H2,24,25,26)/t14-,15-,17-,20-/m1/s1

InChI Key

GYZBEHWYBXJHJX-MXHNKVEKSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)F)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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